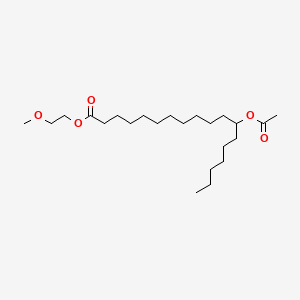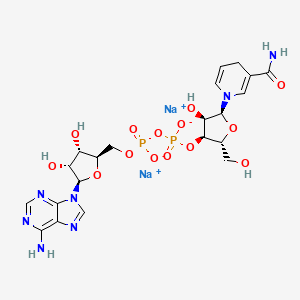
a-Nicotinamide adenine dinucleotide*redu ced form di
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, is a coenzyme that plays a crucial role in cellular metabolism. It is involved in redox reactions, carrying electrons from one reaction to another. This compound is essential for the production of energy in cells and is found in all living organisms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, typically involves the reduction of its oxidized form, alpha-Nicotinamide adenine dinucleotide. This reduction can be achieved using various reducing agents under controlled conditions. The reaction is usually carried out in an aqueous solution at a specific pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, involves large-scale fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified using chromatographic techniques .
化学反应分析
Types of Reactions: Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, primarily undergoes redox reactions. It acts as a reducing agent, donating electrons to other molecules. This compound can also participate in substitution reactions where it exchanges functional groups with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, include oxidizing agents such as oxygen and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from the reactions of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, include its oxidized form, alpha-Nicotinamide adenine dinucleotide, and various reduced substrates depending on the specific reaction .
科学研究应用
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, has a wide range of scientific research applications. In chemistry, it is used as a coenzyme in various enzymatic reactions to study the kinetics and mechanisms of these reactions. In biology, it is essential for studying cellular metabolism and energy production. In medicine, it is used in research related to metabolic disorders and mitochondrial dysfunction. In industry, it is used in the production of biofuels and other biotechnological applications .
作用机制
The mechanism of action of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, involves its role as a coenzyme in redox reactions. It donates electrons to various enzymes, facilitating the conversion of substrates into products. The molecular targets of this compound include dehydrogenases and other oxidoreductases, which are involved in metabolic pathways such as glycolysis and the citric acid cycle .
相似化合物的比较
Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, is unique in its ability to act as a reducing agent in redox reactions. Similar compounds include beta-Nicotinamide adenine dinucleotide, reduced disodium salt, and Nicotinamide adenine dinucleotide phosphate, reduced disodium salt. These compounds also participate in redox reactions but differ in their specific roles and applications. For example, beta-Nicotinamide adenine dinucleotide, reduced disodium salt, is more commonly used in enzymatic reactions, while Nicotinamide adenine dinucleotide phosphate, reduced disodium salt, is involved in anabolic reactions .
属性
分子式 |
C21H27N7Na2O14P2 |
|---|---|
分子量 |
709.4 g/mol |
IUPAC 名称 |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-14(31)13(30)11(40-21)6-38-43(34,35)42-44(36,37)41-16-10(5-29)39-20(15(16)32)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20+,21-;;/m1../s1 |
InChI 键 |
ABATXCVHYBFQDK-INBSNAFQSA-L |
手性 SMILES |
C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O.[Na+].[Na+] |
规范 SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
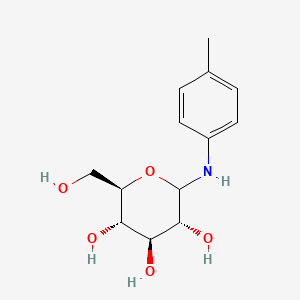
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
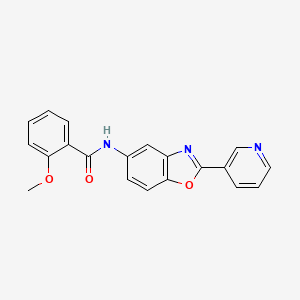
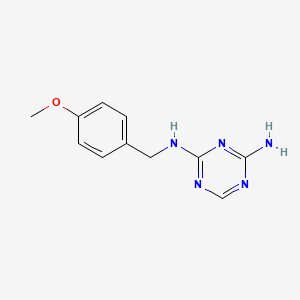
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
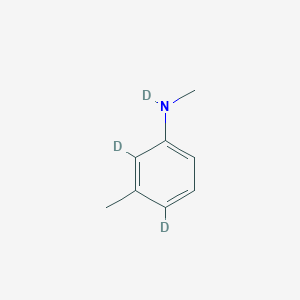
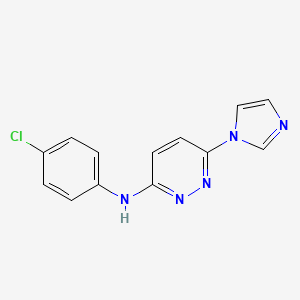

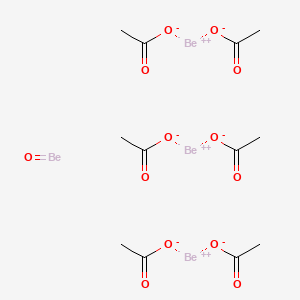

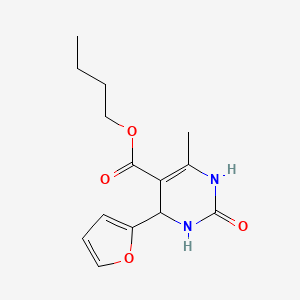
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
